[2-(Isoquinolin-5-yl)ethyl](methyl)amine
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Overview
Description
2-(Isoquinolin-5-yl)ethylamine is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline is a heterocyclic aromatic organic compound that is structurally similar to quinoline. Isoquinoline derivatives are known for their wide range of biological activities and are important components in many biologically active products .
Preparation Methods
The synthesis of 2-(Isoquinolin-5-yl)ethylamine can be achieved through various methods. Industrial production methods often involve the use of metal catalysts or catalyst-free processes in water to achieve efficient synthesis .
Chemical Reactions Analysis
2-(Isoquinolin-5-yl)ethylamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids or bases, metal catalysts, and oxidizing or reducing agents . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield N-oxides, while reduction reactions may produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
2-(Isoquinolin-5-yl)ethylamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various isoquinoline derivatives . In biology and medicine, isoquinoline derivatives are known for their anticancer, antimalarial, and antimicrobial activities . They are also used in the development of drugs targeting the PI3K/AKT/mTOR pathway, which is involved in multiple cancers . In industry, isoquinoline derivatives are used in the production of dyes, pigments, and other chemical products .
Mechanism of Action
The mechanism of action of 2-(Isoquinolin-5-yl)ethylamine involves its interaction with specific molecular targets and pathways. For example, isoquinoline derivatives can act as inhibitors of enzymes or receptors involved in various biological processes . In the case of anticancer activity, they may inhibit the PI3K/AKT/mTOR pathway, leading to apoptosis and reduced cell proliferation . The specific molecular targets and pathways involved depend on the particular isoquinoline derivative and its intended application .
Comparison with Similar Compounds
2-(Isoquinolin-5-yl)ethylamine can be compared with other similar compounds, such as quinoline and its derivatives. While both isoquinoline and quinoline are benzopyridines, isoquinoline derivatives are known for their unique biological activities and structural diversity . Similar compounds include 1-benzylisoquinoline, which is the structural backbone of many naturally occurring alkaloids such as papaverine . The uniqueness of 2-(Isoquinolin-5-yl)ethylamine lies in its specific structure and the wide range of applications it offers in various fields .
Properties
Molecular Formula |
C12H14N2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-isoquinolin-5-yl-N-methylethanamine |
InChI |
InChI=1S/C12H14N2/c1-13-7-5-10-3-2-4-11-9-14-8-6-12(10)11/h2-4,6,8-9,13H,5,7H2,1H3 |
InChI Key |
FRXVLKJEJOKLQA-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CC=CC2=C1C=CN=C2 |
Origin of Product |
United States |
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